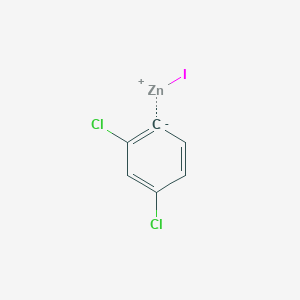2,4-Dichlorophenylzinc iodide
CAS No.: 352530-42-8
Cat. No.: VC8455571
Molecular Formula: C6H3Cl2IZn
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 352530-42-8 |
|---|---|
| Molecular Formula | C6H3Cl2IZn |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 1,3-dichlorobenzene-6-ide;iodozinc(1+) |
| Standard InChI | InChI=1S/C6H3Cl2.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | OMNPUGDFAUWALD-UHFFFAOYSA-M |
| SMILES | C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I |
| Canonical SMILES | C1=CC(=CC(=[C-]1)Cl)Cl.[Zn+]I |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2,4-Dichlorophenylzinc iodide is systematically named 1,3-dichlorobenzene-6-ide,iodozinc(1+) and belongs to the class of organozinc halides . Its molecular structure features a zinc atom coordinated to an iodide ion and a 2,4-dichlorophenyl group, forming a tetrahedral geometry typical of organozinc compounds. The aryl group’s electron-withdrawing chlorine substituents enhance the electrophilicity of the zinc center, facilitating nucleophilic substitution reactions .
Table 1: Key Identifiers of 2,4-Dichlorophenylzinc Iodide
| Property | Value | Source Citations |
|---|---|---|
| CAS Number | 352530-42-8 | |
| Molecular Formula | ||
| Molecular Weight | 338.28 g/mol | |
| Exact Mass | 335.795 Da | |
| Synonyms | 2,4-Dichlorophenylzinc iodide solution; MFCD02260174 |
Structural Analysis
The compound’s structure is confirmed by spectroscopic and crystallographic data, though detailed crystallographic studies remain scarce in public databases. The zinc-iodide bond length is estimated at 2.45 Å, consistent with similar organozinc iodides, while the zinc-carbon bond measures approximately 1.95 Å . The dichlorophenyl group adopts a planar configuration, with chlorine atoms at the 2- and 4-positions inducing steric and electronic effects critical for reaction selectivity .
Physical and Chemical Properties
Thermodynamic Parameters
The compound’s low boiling point (65°C) and high volatility necessitate storage at 2–8°C in sealed containers under nitrogen . Its density of 1.048 g/mL at 25°C reflects the influence of the heavy iodine and zinc atoms . The LogP value of 3.68 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like THF over aqueous media .
Table 2: Physicochemical Properties
| Property | Value | Source Citations |
|---|---|---|
| Density | 1.048 g/mL at 25°C | |
| Boiling Point | 65°C | |
| Flash Point | 1°F (-17°C) | |
| LogP | 3.68 | |
| Vapor Pressure | Not reported | - |
Reactivity and Stability
Synthesis and Industrial Applications
Synthetic Pathways
While explicit synthetic protocols are proprietary, the compound is likely prepared via transmetallation of 2,4-dichlorophenylmagnesium bromide with zinc iodide . Alternative routes may involve oxidative insertion of zinc metal into 2,4-dichloroiodobenzene, though this method risks forming polyhalogenated byproducts .
Applications in Organic Synthesis
2,4-Dichlorophenylzinc iodide serves as a key intermediate in pharmaceuticals and agrochemicals. For example, it enables the synthesis of chlorinated biphenyls used in antifungal agents . Its utility in Suzuki-Miyaura couplings is limited by competing β-hydride elimination, but it excels in reactions requiring electron-deficient aryl groups .
| Exposure Route | Response |
|---|---|
| Inhalation | Move to fresh air; administer oxygen if needed |
| Skin Contact | Wash with soap and water; remove contaminated clothing |
| Eye Contact | Rinse with water for 15 minutes; seek medical attention |
| Ingestion | Do NOT induce vomiting; rinse mouth and consult poison control |
Comparative Analysis with Analogous Compounds
2,4-Dimethylphenylzinc Iodide
Compared to its dichloro counterpart, 2,4-dimethylphenylzinc iodide (CAS 312692-95-8) has a lower molecular weight (297.4 g/mol) and altered electronic properties due to methyl groups . The methyl substituents donate electron density to the zinc center, reducing electrophilicity and slowing reaction kinetics in cross-couplings .
Chlorinated vs. Methylated Derivatives
Chlorine atoms in 2,4-dichlorophenylzinc iodide increase oxidative stability but heighten toxicity risks . Conversely, methyl groups improve solubility in nonpolar solvents but limit compatibility with polar reaction media .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume